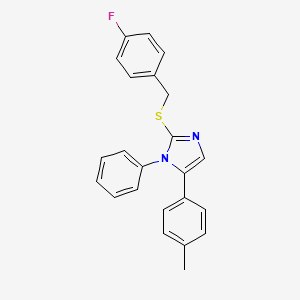

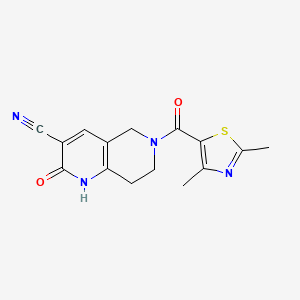

![molecular formula C21H17F3N4O2S B2552212 N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-43-8](/img/structure/B2552212.png)

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves multistep reactions, starting from simpler molecules such as chloropyridine sulfonamides or imidazo[1,2-a]pyridines. For instance, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide, which were then converted to 1,2,4-triazole derivatives with antifungal activity . Similarly, the synthesis of 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives, which are chronic renal disease agents, was achieved through regioselective chlorination and subsequent condensation with primary amines .

Molecular Structure Analysis

The molecular structure of triazolopyridine sulfonamides is characterized by the presence of a triazole ring fused to a pyridine ring, with various substituents that can influence the biological activity of these compounds. The presence of fluorine atoms and sulfonamide groups is a common feature in these molecules, which can affect their binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include chlorination, condensation, and cyclization steps. For example, the chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate with N-chlorosuccinimide is a key step in the synthesis of renal disease agents . The formation of the triazole ring is often achieved through the reaction of intermediates with hydrazine or amino triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of these compounds, potentially improving their ability to cross biological membranes . The sulfonamide group is a polar functional group that can form hydrogen bonds, affecting the solubility and binding interactions of these molecules .

Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For instance, some triazolopyridine derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . Another study reported good antimalarial activity of certain triazolopyridine sulfonamides against Plasmodium falciparum . Additionally, triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, capable of overcoming multidrug resistance .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves condensation reactions that yield compounds with herbicidal activity. Such compounds have been prepared by condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, exhibiting excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Herbicidal Activity

This compound derivatives have shown significant herbicidal activity. For instance, Flumetsulam, a closely related compound, has been studied for its metabolism in wheat, corn, and barley, highlighting its utility in agriculture for managing weed growth without harming essential crops (Frear, Swanson, & Tanaka, 1993).

Potential as Inhibitors

The modification of similar compounds has demonstrated remarkable anticancer effects and toxicity when orally administered. Alkylurea moiety replacement in the compound structure has resulted in derivatives with potent antiproliferative activities against human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Safety and Environmental Impact

The development of these compounds also considers their safety profile and environmental impact. Studies have focused on the synthesis of derivatives with a faster degradation rate in soil, aiming to reduce the environmental footprint and enhance the safety of their application in agricultural settings (Chen et al., 2009).

Propriétés

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O2S/c1-2-20-25-26-21-19(4-3-9-27(20)21)31(29,30)28(18-7-5-15(22)6-8-18)13-14-10-16(23)12-17(24)11-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFKULJSMCBFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)

![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)